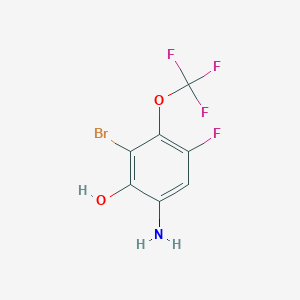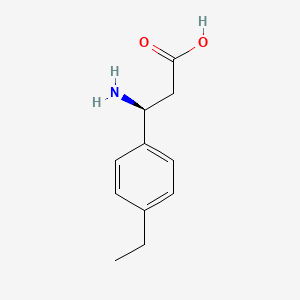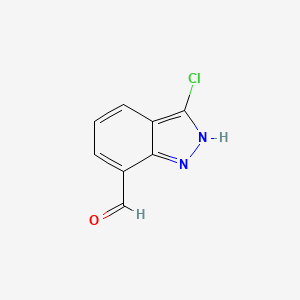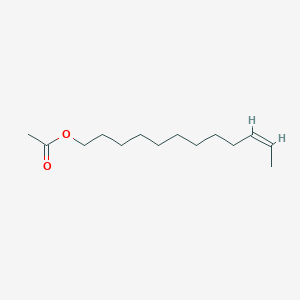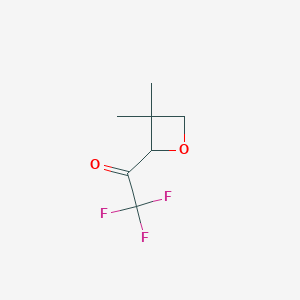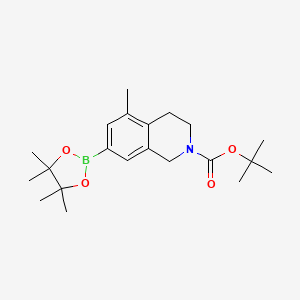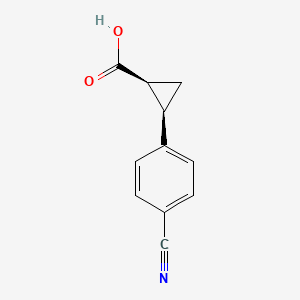
(1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of a cyanophenyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a cyanophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to achieve the desired enantiomeric purity.
化学反応の分析
Types of Reactions
(1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyanophenyl group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of coupling agents like EDCI or DCC.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of amines or alcohols.
Substitution: Formation of amides or esters.
科学的研究の応用
Chemistry
In chemistry, (1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure can be exploited to develop compounds with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of (1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound, differing in its stereochemistry.
2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid: A racemic mixture of the compound.
2-(4-Methylphenyl)cyclopropane-1-carboxylic acid: A similar compound with a methyl group instead of a cyano group.
Uniqueness
(1S,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a cyanophenyl group and a carboxylic acid group. This combination of features imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
(1S,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10-/m0/s1 |
InChIキー |
FTHLUIBYGIBEIZ-UWVGGRQHSA-N |
異性体SMILES |
C1[C@H]([C@H]1C(=O)O)C2=CC=C(C=C2)C#N |
正規SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


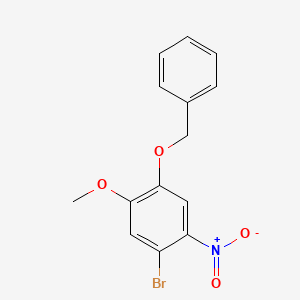
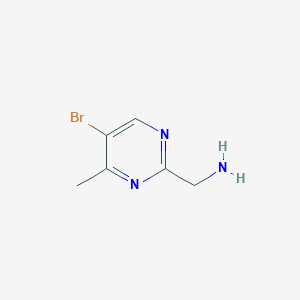
![(3R)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B15199934.png)
![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
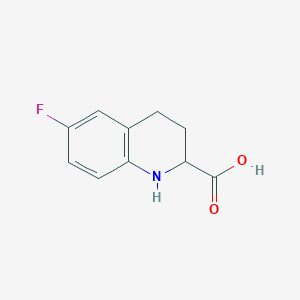
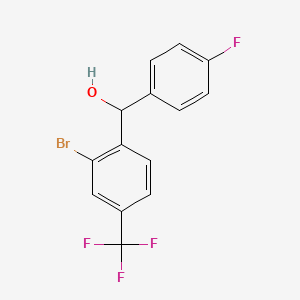
![2H-Pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B15199958.png)
![2,5-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15199967.png)
